molecular formula C10H10BrNO2S B13575683 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine

3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine

Cat. No.: B13575683
M. Wt: 288.16 g/mol
InChI Key: NSJRLPKEORZLOE-UHFFFAOYSA-N
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Description

3-({3-Bromobicyclo[111]pentan-1-yl}sulfonyl)pyridine is a compound that features a unique bicyclo[111]pentane structure, which is known for its high strain and reactivity

Preparation Methods

The synthesis of 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine typically involves the reaction of 3-bromobicyclo[1.1.1]pentane with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bicyclo[1.1.1]pentane structure can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine exerts its effects involves its interaction with molecular targets through its sulfonyl and bromine groups. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine include:

    2-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: This compound has a thiophene ring instead of a pyridine ring.

    ({3-Bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane: This compound features a difluoromethyl group and a trimethylsilane group.

The uniqueness of 3-({3-Bromobicyclo[111]pentan-1-yl}sulfonyl)pyridine lies in its combination of the bicyclo[11

Properties

Molecular Formula

C10H10BrNO2S

Molecular Weight

288.16 g/mol

IUPAC Name

3-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]pyridine

InChI

InChI=1S/C10H10BrNO2S/c11-9-5-10(6-9,7-9)15(13,14)8-2-1-3-12-4-8/h1-4H,5-7H2

InChI Key

NSJRLPKEORZLOE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)Br)S(=O)(=O)C3=CN=CC=C3

Origin of Product

United States

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